Hexaphenyldisilane is a compound of interest in various fields of research due to its potential applications and unique properties. While the provided data does not directly discuss hexaphenyldisilane, it does include information on compounds with similar structural motifs or functionalities, such as hexestrol derivatives and hexachlorophene. These compounds have been studied for their biological activities and interactions with biological membranes, which can provide insights into the behavior of related compounds like hexaphenyldisilane.
Hexaphenyldisilane is classified as a disilane, which are compounds containing two silicon atoms. It falls under the broader category of organosilicon compounds, which are characterized by the presence of silicon-carbon bonds. The compound can be sourced from commercial suppliers such as Sigma-Aldrich and Thermo Fisher Scientific, where it is available for research purposes .
The synthesis of hexaphenyldisilane can be achieved through several methods, with one commonly referenced approach involving the reaction of triphenylchlorosilane with lithium in tetrahydrofuran. The synthesis process typically follows these steps:
This method highlights the utility of lithium as a reducing agent in the formation of silicon-silicon bonds.
Hexaphenyldisilane has a unique molecular structure characterized by two silicon atoms at the center, each bonded to three phenyl groups. The crystal structure has been determined using synchrotron powder diffraction data, revealing that it crystallizes in an orthorhombic system. Key structural parameters include:
Hexaphenyldisilane participates in several chemical reactions typical of organosilicon compounds:
These reactions underline its versatility as a precursor for various silicon-containing materials.
The mechanism of action for hexaphenyldisilane primarily involves its reactivity due to the presence of silicon atoms that can donate electrons or form new bonds. In hydrolysis reactions, for instance, water molecules attack silicon centers, leading to the formation of silanol groups while releasing phenol as a byproduct. This mechanism is crucial for understanding how hexaphenyldisilane can be utilized in synthesizing more complex silanes or polymers.
Hexaphenyldisilane exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in organic synthesis and materials science .
Hexaphenyldisilane has diverse applications across several scientific fields:
Research continues into expanding its applications, particularly in advanced material development and nanotechnology .
Hexaphenyldisilane (chemical formula: C₃₆H₃₀Si₂, CAS Registry Number: 1450-23-3) is an organosilicon compound characterized by two silicon atoms bonded to six phenyl groups (C₆H₅), forming a disilane core structure. The central silicon-silicon bond exhibits a length of approximately 234 pm, significantly longer than a typical carbon-carbon bond (154 pm) due to silicon’s larger atomic radius [1]. This bond is surrounded by six sterically demanding phenyl substituents, which adopt a gauche conformation to minimize steric repulsion. The resulting molecular geometry resembles a twisted ethane analogue with C₂ symmetry, as confirmed by nuclear magnetic resonance spectroscopy [3].
The electronic environment of hexaphenyldisilane is influenced by hyperconjugation between the σ*(Si-Si) orbital and adjacent phenyl π-systems. This interaction slightly delocalizes electron density, contributing to the compound’s stability. Despite this, the Si-Si bond remains thermodynamically weak (bond strength: ~196 kJ/mol) compared to Si-O bonds (798 kJ/mol), making it susceptible to homolytic cleavage under thermal, photochemical, or radical conditions [1] [7].
Table 1: Physicochemical Properties of Hexaphenyldisilane
Property | Value | Conditions |
---|---|---|
Molecular Weight | 518.79 g/mol | - |
Melting Point | 358–360 °C | - |
Boiling Point | 578 °C | 760 mmHg |
Density | 1.13 g/cm³ | Solid state |
Solubility | Very low | Faint turbidity in hot toluene |
Refractive Index | 1.654 | - |
The earliest synthesis of organosilicon compounds dates to 1863, when Charles Friedel and James Crafts prepared tetraethylsilane via the reaction of tetrachlorosilane with diethylzinc [1]. This foundational work paved the way for disilane chemistry. Hexaphenyldisilane itself was first synthesized in the early 20th century through Wurtz-type coupling, where chlorotriphenylsilane undergoes reductive coupling with sodium metal:
2 (C₆H₅)₃SiCl + 2 Na → (C₆H₅)₃Si–Si(C₆H₅)₃ + 2 NaCl
This method mirrored the synthesis of hexaalkyldisilanes but leveraged phenyl substituents for enhanced crystallinity [1] [3].
Frederic Stanley Kipping, a pioneer in organosilicon chemistry, advanced disilane chemistry in the 1900s through systematic studies of Grignard-based routes. His work revealed that phenylmagnesium bromide reacts with silicon tetrachloride to form mixed chloro-phenylsilanes, which could be reduced to disilanes. However, these methods suffered from low selectivity and cumbersome purification, limiting hexaphenyldisilane’s accessibility until streamlined reductions using lithium aluminum hydride emerged in the 1950s [1].
Hexaphenyldisilane occupies a niche in organosilicon chemistry due to its role as a precursor to silyl radicals and anions. Upon photolytic or thermal activation, its Si-Si bond cleaves homolytically to generate triphenylsilyl radicals (Ph₃Si•), which participate in reactions with unsaturated substrates like fullerenes. For example, photolysis with C₆₀ yields silylated fullerenes such as (Ph₃Si)₂C₆₀, which exhibit modified electrochemical properties (e.g., lowered oxidation potentials) [7].
In materials science, hexaphenyldisilane enables thin-film deposition via pulsed laser ablation. When irradiated with an excimer laser (e.g., KrF, 248 nm), it sublimes into a plasma plume that condenses into silicon-based polymer films on substrates. These films retain partial phenyl groups and Si-Si/Si-C networks, conferring thermal stability up to 500°C. Adding polysilanes (e.g., polydimethylsilane) to the ablation target enhances cross-linking density, improving film hardness and adhesion [5] [6].
Table 2: Applications of Hexaphenyldisilane in Advanced Synthesis
Application | Mechanism | Significance |
---|---|---|
Meta-selective C–H silylation | Pd-catalyzed Si–Si bond cleavage | Functionalizes inert C–H bonds in arenes |
Radiochemical conversion | Fluoride-activated reduction of [¹¹C]CO₂ | Generates [¹¹C]CO for PET tracers |
Fullerene functionalization | Photolytic silyl radical addition | Modifies electronic properties of carbon allotropes |
Silicon-polymer deposition | Laser ablation and recombination | Creates heat-resistant coatings |
Modern applications exploit its redox activity in electrocatalysis. Under electrochemical conditions, hexaphenyldisilane undergoes single-electron oxidation to form silyl radical cations, which act as mediators in C–H silylation reactions. This principle enables meta-selective silylation of arenes when combined with palladium catalysts, bypassing the need for directing groups [3] [4]. In radiochemistry, it facilitates the conversion of carbon-11-labeled CO₂ ([¹¹C]CO₂) to [¹¹C]CO for positron emission tomography (PET) tracer synthesis—a process activated by fluoride ions at room temperature [3].
Despite its limited solubility, hexaphenyldisilane remains indispensable in specialized material synthesis, where its steric bulk and bond lability provide unique reactivity pathways unattainable with simpler silanes.
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